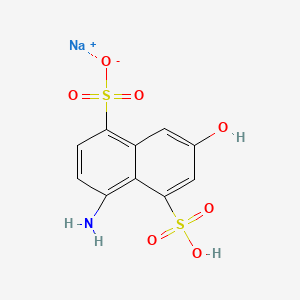

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is known for its unique structural properties and is used in various scientific and industrial applications.

準備方法

The synthesis of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves several steps. Typically, the process starts with the nitration of naphthalene, followed by reduction to form the corresponding amine. The hydroxylation and sulfonation steps are then carried out to introduce the hydroxyl and sulfonate groups, respectively. The final product is obtained by neutralizing the compound with sodium hydroxide.

化学反応の分析

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学的研究の応用

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

作用機序

The mechanism of action of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and electrostatic interactions with the amino and hydroxyl groups of the compound .

類似化合物との比較

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate can be compared with other similar compounds, such as:

- Sodium 8-amino-1,5-naphthalenedisulfonate

- Sodium 3-hydroxy-1,5-naphthalenedisulfonate These compounds share similar structural features but differ in their functional groups and reactivity. Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity .

生物活性

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate (commonly referred to as a naphthalene derivative) is a compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO7S2Na

- Molecular Weight : 341.3 g/mol

- CAS Number : 93776-87-5

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound can bind to proteins and enzymes, altering their activity through:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with target molecules.

- Electrostatic Interactions : The sulfonate groups enhance solubility and reactivity with charged sites on biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate activity |

| Candida albicans | Candidacidal properties |

This compound's structure allows it to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Biochemical Assays

In biochemical assays, this compound serves as a staining agent for microscopy. Its ability to bind to specific cellular components enables visualization of cellular structures and processes.

Case Studies

-

Antimicrobial Testing :

A comprehensive study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results showed that modifications in the chemical structure influenced the degree of antimicrobial activity. The presence of electron-withdrawing groups enhanced potency against Mycobacterium tuberculosis . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on human monocytic leukemia THP-1 cells. The study found a correlation between antimicrobial activity and cytotoxicity, suggesting potential applications in cancer therapy . -

Environmental Impact Studies :

Research has also explored the biodegradation of aromatic sulfonates in wastewater treatment processes. This compound was identified as a significant pollutant, prompting studies on its removal efficiency through advanced oxidation processes .

特性

CAS番号 |

93776-87-5 |

|---|---|

分子式 |

C10H8NNaO7S2 |

分子量 |

341.3 g/mol |

IUPAC名 |

sodium;4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChIキー |

XYCKNWOLHQBPNL-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。